molecular formula C12H17F2NO B7892910 3-(Difluoromethyl)-4-(pentyloxy)aniline

3-(Difluoromethyl)-4-(pentyloxy)aniline

Cat. No.: B7892910
M. Wt: 229.27 g/mol
InChI Key: SHWAEFHNUORJPE-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-(pentyloxy)aniline is an organic compound that features a difluoromethyl group and a pentyloxy group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct conversion of phenols into primary anilines using hydrazine . This process can be adapted to introduce the pentyloxy group onto the phenol before converting it to the aniline derivative. The difluoromethyl group can be introduced using difluoromethylation reagents under specific reaction conditions .

Industrial Production Methods

Industrial production of 3-(difluoromethyl)-4-(pentyloxy)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-(pentyloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering the functional groups.

    Substitution: The aniline group can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles under specific conditions can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aniline core.

Scientific Research Applications

3-(Difluoromethyl)-4-(pentyloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-4-(pentyloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pentyloxy group can influence its solubility and bioavailability. These interactions can modulate various biological pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)-4-(pentyloxy)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    3-(Difluoromethyl)-4-(methoxy)aniline: Similar structure but with a methoxy group instead of a pentyloxy group.

    4-(Pentyloxy)aniline: Lacks the difluoromethyl group.

Uniqueness

3-(Difluoromethyl)-4-(pentyloxy)aniline is unique due to the presence of both the difluoromethyl and pentyloxy groups, which confer distinct chemical properties and potential applications. The difluoromethyl group enhances the compound’s stability and reactivity, while the pentyloxy group improves its solubility and interaction with biological targets.

Properties

IUPAC Name

3-(difluoromethyl)-4-pentoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO/c1-2-3-4-7-16-11-6-5-9(15)8-10(11)12(13)14/h5-6,8,12H,2-4,7,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWAEFHNUORJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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